

An In-depth Technical Guide to Tubulin Inhibitor 27 (DYT-1)

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Tubulin inhibitor 27, also known as DYT-1, is a tubulin polymerization inhibitor identified as a promising anti-cancer agent. With the CAS number 184579-57-5, this small molecule demonstrates significant anti-proliferative and anti-angiogenic activities. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of **Tubulin inhibitor 27**, including detailed experimental protocols and a summary of its quantitative data.

Chemical Structure and Properties

Tubulin inhibitor 27 is chemically identified as (E)-3-(4-quinolinyl)-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one. Its structure is characterized by a quinoline ring linked to a trimethoxyphenyl group via a propenone linker.

Table 1: Physicochemical Properties of **Tubulin Inhibitor 27**



Property	Value	Source	
CAS Number	184579-57-5	[1][2][3]	
Molecular Formula	C21H19NO4	[1][2]	
Molecular Weight	349.38 g/mol		
SMILES	O=C(C1=CC(OC)=C(OC)C(O C)=C1)/C=C/C2=CC=NC3=CC =CC=C23		
IUPAC Name	(E)-3-(quinolin-4-yl)-1-(3,4,5- trimethoxyphenyl)prop-2-en-1- one		

Biological Activity and Mechanism of Action

Tubulin inhibitor 27 functions as a microtubule-destabilizing agent by inhibiting the polymerization of tubulin. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells. The primary mechanism of action is believed to be its interaction with the colchicine binding site on β-tubulin.

The biological activities of **Tubulin inhibitor 27** have been characterized by its inhibitory effects on tubulin polymerization, cancer cell proliferation, and angiogenesis.

Table 2: Summary of In Vitro and In Vivo Activities of Tubulin Inhibitor 27

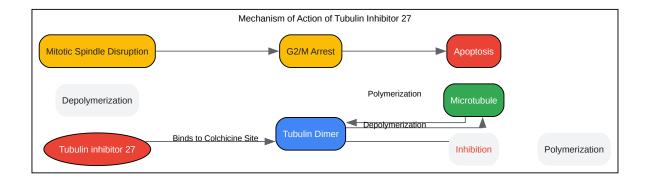


Activity	Model System	IC50 Value	Source
Tubulin Polymerization Inhibition	In vitro assay	25.6 μΜ	
Anti-proliferative Activity	K562 (human leukemia) cells	6.2 µM	_
Anti-proliferative Activity	Jurkat (human leukemia) cells	7.9 µM	_
Anti-angiogenesis Activity	Zebrafish model	38.4 μΜ	_

Signaling Pathways and Experimental Workflows

The primary signaling pathway affected by **Tubulin inhibitor 27** is the microtubule dynamics pathway, which is crucial for mitosis. By inhibiting tubulin polymerization, the inhibitor disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

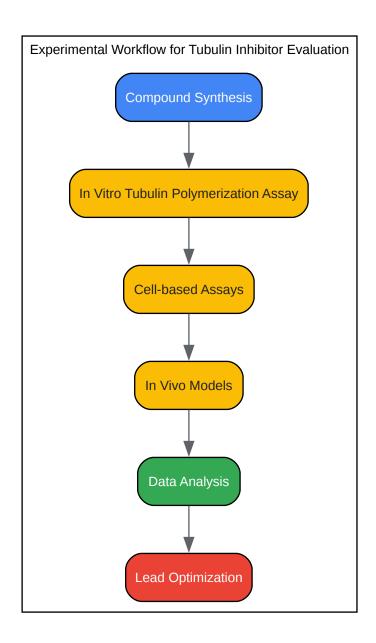
Below are graphical representations of the mechanism of action and a general workflow for evaluating tubulin inhibitors.



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Caption: Mechanism of action of Tubulin Inhibitor 27.



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Caption: General experimental workflow for evaluating tubulin inhibitors.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of **Tubulin inhibitor 27**, based on standard practices in the field.



Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin in vitro.

- Materials:
 - Purified tubulin protein (>99% pure)
 - GTP (Guanosine-5'-triphosphate)
 - General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
 - Glycerol
 - Tubulin inhibitor 27 (dissolved in DMSO)
 - Positive control (e.g., Colchicine)
 - Negative control (DMSO)
 - 96-well microplate reader with temperature control at 37°C and absorbance measurement at 340 nm.

Procedure:

- Prepare a reaction mixture containing General Tubulin Buffer, glycerol, and GTP.
- Aliquot the reaction mixture into a 96-well plate.
- Add serial dilutions of **Tubulin inhibitor 27**, positive control, or negative control to the wells.
- Pre-incubate the plate at 37°C for 5 minutes.
- Initiate polymerization by adding cold tubulin protein to each well.
- Immediately place the plate in the microplate reader and monitor the change in absorbance at 340 nm every minute for 60 minutes at 37°C.



- The rate of polymerization is proportional to the rate of increase in absorbance.
- Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT or MTS Assay)

This assay determines the effect of **Tubulin inhibitor 27** on the viability of cancer cell lines.

- Materials:
 - Cancer cell lines (e.g., K562, Jurkat)
 - Complete cell culture medium
 - Tubulin inhibitor 27 (dissolved in DMSO)
 - MTT or MTS reagent
 - Solubilization buffer (for MTT assay)
 - 96-well cell culture plates
 - Microplate reader.

Procedure:

- Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight (for adherent cells) or stabilize (for suspension cells).
- Treat the cells with serial dilutions of **Tubulin inhibitor 27** or vehicle control (DMSO) for a specified period (e.g., 48 or 72 hours).
- After the incubation period, add MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.
- If using MTT, add the solubilization buffer to dissolve the formazan crystals.



- Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

In Vivo Zebrafish Anti-angiogenesis Assay

This assay assesses the anti-angiogenic potential of **Tubulin inhibitor 27** in a living organism.

- Materials:
 - Transgenic zebrafish line with fluorescently labeled vasculature (e.g., Tg(fli1:EGFP))
 - Zebrafish embryo medium (E3)
 - Tubulin inhibitor 27 (dissolved in DMSO)
 - PTU (1-phenyl-2-thiourea) to prevent pigmentation
 - Microscope with fluorescence imaging capabilities.
- Procedure:
 - Collect fertilized zebrafish embryos and maintain them in E3 medium.
 - At 24 hours post-fertilization (hpf), dechorionate the embryos.
 - Place the embryos in a 24-well plate and treat them with different concentrations of Tubulin inhibitor 27 in E3 medium containing PTU.
 - Incubate the embryos at 28.5°C for 48 hours.
 - At 72 hpf, anesthetize the embryos and mount them in a suitable medium for imaging.
 - Capture fluorescence images of the subintestinal vessels (SIVs).
 - Quantify the extent of blood vessel formation and calculate the percentage of inhibition compared to the control group.



Determine the IC50 value for anti-angiogenic activity.

Conclusion

Tubulin inhibitor 27 (DYT-1) is a potent small molecule that targets tubulin polymerization, leading to anti-proliferative and anti-angiogenic effects. Its well-defined chemical structure and promising biological activity make it a valuable tool for cancer research and a potential lead compound for the development of novel anti-cancer therapeutics. The experimental protocols provided herein offer a framework for the further investigation and characterization of this and similar compounds.

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